
1,2-Propanediol, 3-(1-hydroxycyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C9H18O3. It is a derivative of propanediol, featuring a cyclohexyl group with a hydroxyl substituent. This compound is part of the glycol family, which are alcohols containing two hydroxyl groups on adjacent carbon atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- can be synthesized through the catalytic hydrogenolysis of glycerol. This process involves the use of transition metal catalysts such as copper, nickel, and cobalt, or noble metal catalysts like ruthenium, platinum, iridium, and silver. The reaction typically occurs under mild conditions, with high selectivity and yield .
Industrial Production Methods
Industrial production of 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- often involves the hydrogenolysis of glycerol, a byproduct of biodiesel production. This method is favored due to the availability and low cost of glycerol. The process can be optimized by using various catalysts and reaction conditions to achieve high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a solvent for drug delivery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol (Propylene Glycol): A common glycol with similar physical properties but different physiological effects.
1,3-Propanediol: Another glycol with distinct chemical properties and applications.
Ethylene Glycol: A widely used glycol with different toxicity and industrial applications
Uniqueness
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- is unique due to its cyclohexyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other glycols and influences its reactivity and applications .
Propriétés
Numéro CAS |
55862-21-0 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-(1-hydroxycyclohexyl)propane-1,2-diol |
InChI |
InChI=1S/C9H18O3/c10-7-8(11)6-9(12)4-2-1-3-5-9/h8,10-12H,1-7H2 |
Clé InChI |
NOMUXHLRNRYULD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


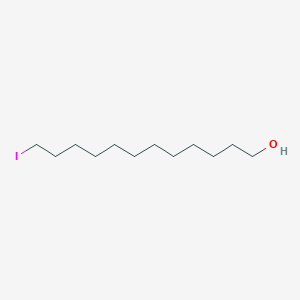
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
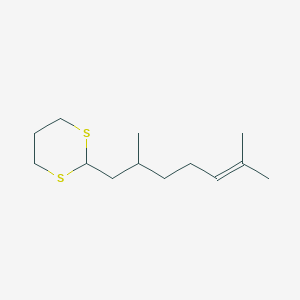
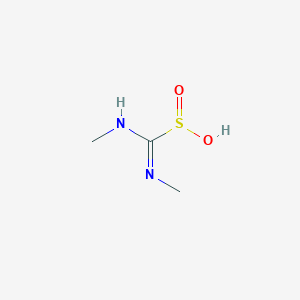
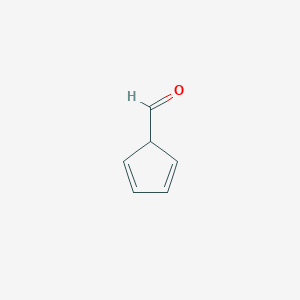
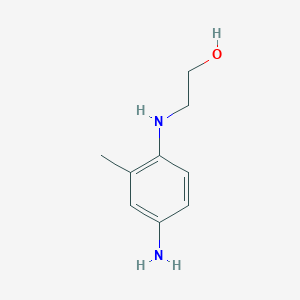
silane](/img/structure/B14628319.png)
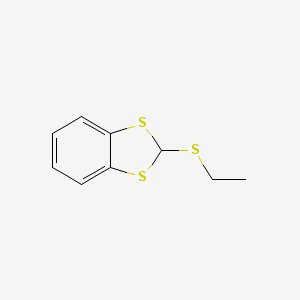
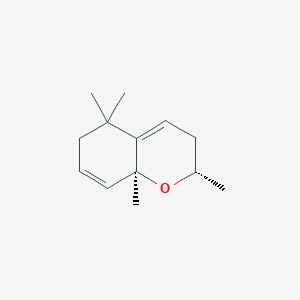
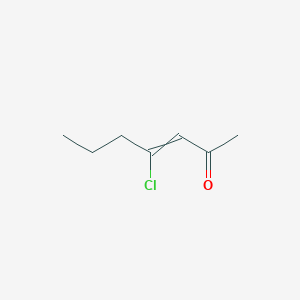
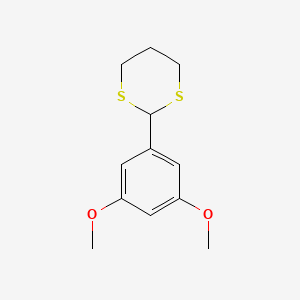
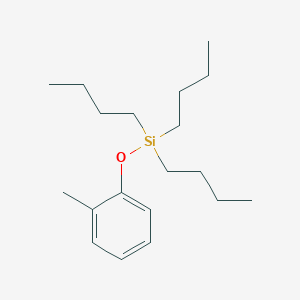
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)

